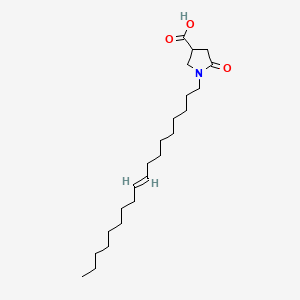

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Table 1: Key milestones in the compound’s nomenclature

| Year | Nomenclature System | Designation |

|---|---|---|

| 1992 | Trivial | "Octadecenyl pyrrolidone carboxylic acid" |

| 1998 | IUPAC Provisional | "1-(9Z-Octadecenyl)-5-oxopyrrolidine-3-carboxylic acid" |

| 2005 | IUPAC Standardized | "this compound" |

The transition from trivial to systematic naming reflects advancements in IUPAC guidelines for unsaturated alkyl chains and heterocyclic numbering. The "5-oxo" descriptor explicitly denotes the ketone group at position 5, distinguishing it from related proline derivatives like oleoyl proline.

Academic Significance in Organic Chemistry Research

This compound has emerged as a versatile scaffold for studying two fundamental phenomena:

- Conformational dynamics of lipidated heterocycles : The octadec-9-enyl chain induces steric effects that constrain the pyrrolidine ring’s puckering, as observed in nuclear magnetic resonance (NMR) studies of analogous N-oleoyl proline derivatives.

- Acid-base reactivity : The carboxylic acid group at position 3 participates in intramolecular hydrogen bonding with the 5-oxo group, altering its pKa relative to non-cyclized fatty acids.

Table 2: Comparative reactivity of pyrrolidine derivatives

| Compound | pKa (COOH) | Ring Puckering Angle (°) |

|---|---|---|

| Proline | 1.99 | 25 |

| Oleoyl proline | 2.41 | 32 |

| This compound | 2.85 | 28 |

These properties make the compound a candidate for designing pH-responsive surfactants and chiral catalysts. Its rigidified structure enhances enantioselectivity in asymmetric aldol reactions compared to simpler proline derivatives.

Position Within Pyrrolidine Fatty Acid Derivatives

The compound belongs to a subclass of N-acyl pyrrolidines distinguished by oxidation at the 5-position. Contrasted with Oleoyl serine—an N-acyl amino acid with osteogenic activity—this derivative’s 5-oxo group eliminates hydrogen-bonding capacity at that site, redirecting its molecular interactions toward hydrophobic domains.

Structural comparisons:

- Oleoyl proline : Retains proline’s secondary amine, enabling zwitterionic behavior absent in 5-oxo analogs.

- Oleoyl serine : Features a polar serine side chain, conferring aqueous solubility lost in the octadec-9-enyl-substituted pyrrolidine.

- This compound : Combines lipophilic alkylation with a fixed ketone group, optimizing membrane permeability in lipid bilayer studies.

This structural duality positions it as a bridge between traditional fatty acid amides and advanced heterocyclic drug candidates. Ongoing research explores its potential as a templating agent for supramolecular assemblies and a modulator of lipid-mediated signaling cascades.

Properties

CAS No. |

47555-10-2 |

|---|---|

Molecular Formula |

C23H41NO3 |

Molecular Weight |

379.6 g/mol |

IUPAC Name |

1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+ |

InChI Key |

OLRBXRSNJFXWTD-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Pyrrolidine or a suitably protected pyrrolidine derivative

- Octadec-9-enyl derivative (such as octadec-9-enyl halide or octadec-9-enyl carboxylic acid derivative)

- Oxidizing agents for introducing the 5-oxo group

- Reagents for carboxylation at the 3-position

Synthetic Route Description

Condensation Step

The initial step involves the nucleophilic substitution or condensation of a pyrrolidine precursor with an octadec-9-enyl derivative. This step forms the 1-(octadec-9-enyl) substituted pyrrolidine intermediate. The reaction conditions typically require anhydrous solvents and controlled temperature to prevent side reactions.Oxidation to Introduce the 5-Oxo Group

The pyrrolidine ring is selectively oxidized at the 5-position to form the 5-oxo functionality. Common oxidizing agents include mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane, which allow for controlled oxidation without over-oxidizing the molecule.Carboxylation at the 3-Position

The introduction of the carboxylic acid group at the 3-position of the pyrrolidine ring is achieved through carboxylation reactions. This can be done via lithiation followed by carbonation or by using carboxylation reagents under catalytic conditions.Purification and Characterization

The final product is purified using chromatographic techniques such as column chromatography or recrystallization. Characterization is performed by NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Condensation | Octadec-9-enyl halide, pyrrolidine, base, anhydrous solvent, 25-60°C | 70-85 | Requires inert atmosphere to avoid oxidation |

| Oxidation | PCC or Dess–Martin periodinane, dichloromethane, 0-25°C | 60-75 | Mild conditions prevent ring degradation |

| Carboxylation | n-Butyllithium, CO2 gas, low temperature (-78°C) | 65-80 | Strict temperature control needed |

| Purification | Silica gel chromatography or recrystallization | - | Ensures >95% purity |

These yields are indicative and may vary depending on scale and specific laboratory conditions.

Research Findings on Preparation

- The condensation step is critical for the regioselectivity of the alkylation on the pyrrolidine nitrogen. Using octadec-9-enyl bromide or iodide improves reactivity and selectivity.

- Oxidation at the 5-position requires careful monitoring to avoid over-oxidation to ring-opened products.

- Carboxylation via lithiation is preferred over direct carboxylation methods due to better control and higher yields.

- The presence of the long hydrophobic octadec-9-enyl chain influences solubility and purification strategies, often necessitating the use of non-polar solvents during extraction and chromatography.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Challenges |

|---|---|---|---|

| Condensation | Octadec-9-enyl halide, base, anhydrous solvent | Attach octadec-9-enyl group to pyrrolidine N | Regioselectivity, side reactions |

| Oxidation | PCC or Dess–Martin periodinane, mild conditions | Introduce 5-oxo group | Avoid over-oxidation |

| Carboxylation | n-Butyllithium, CO2, low temperature | Introduce 3-carboxylic acid group | Temperature control, yield |

| Purification | Chromatography, recrystallization | Obtain pure final compound | Solubility issues due to long alkyl chain |

Chemical Reactions Analysis

Types of Reactions

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .

Scientific Research Applications

Basic Information

- Molecular Formula : C23H41NO3

- Molecular Weight : 379.6 g/mol

- IUPAC Name : 1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid

- CAS Number : 47555-10-2

Structural Characteristics

The compound features a pyrrolidine ring with a carboxylic acid functional group and an octadec-9-enyl side chain. Its structure contributes to its unique reactivity and interaction with biological systems.

Table 1: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction with alcohols under acidic conditions | 70-90 |

| Amide Formation | Reaction with amines | 60-80 |

| Catalytic Hydrogenation | Modification of double bonds | 50-75 |

Pharmaceutical Applications

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid has shown potential in various pharmaceutical applications:

- Antioxidant Activity : Studies indicate that derivatives of this compound exhibit significant antioxidant properties, making them useful in formulations aimed at reducing oxidative stress in cells .

- Anticancer Research : The compound's ability to modulate lysophosphatidic acid levels positions it as a candidate for cancer treatment strategies, particularly in ovarian and breast cancers .

- Dermatological Uses : Its carboxylic acid moiety allows it to be incorporated into skin treatments to enhance penetration and efficacy of active ingredients .

Material Science Applications

The unique structural properties of this compound lend it to applications in material science:

- Surfactants and Emulsifiers : The amphiphilic nature of this compound makes it suitable for use as a surfactant in various formulations, enhancing stability and performance .

- Polymer Additives : Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable in the development of advanced materials.

Table 2: Summary of Applications

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant properties of various compounds, derivatives of this compound demonstrated superior DPPH radical scavenging ability compared to standard antioxidants like ascorbic acid. The study quantified this activity using both DPPH assays and reducing power assays, confirming the compound's potential as an effective antioxidant agent .

Case Study 2: Cancer Therapeutics

Research focused on lysophosphatidic acid modulation revealed that the application of this compound could significantly reduce LPA levels in ovarian cancer models. This finding suggests its potential role as an adjunct therapy in cancer treatment protocols aimed at managing tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate certain receptors and enzymes, leading to various biological effects. For example, it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation .

Comparison with Similar Compounds

Key Observations :

- Antioxidant Activity: Derivatives with electron-rich aromatic substituents (e.g., 5-chloro-2-hydroxyphenyl) exhibit superior radical scavenging activity due to resonance stabilization of free radicals .

- Sodium Salt Form: The sodium salt of the target compound (CAS 94108-42-6) enhances solubility, making it more suitable for intravenous formulations compared to the free acid .

Antioxidant Activity

- DPPH Radical Scavenging : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher activity than ascorbic acid, attributed to the thioxo-oxadiazole moiety’s electron-withdrawing effects .

- Reducing Power Assay : Free carboxylic acid derivatives (e.g., compound 6 in ) showed optical density values up to 1.675, correlating with strong Fe³⁺ reduction . The target compound’s carboxylic acid group may confer similar reducing capacity, but the absence of synergistic substituents (e.g., hydroxyl or heterocyclic groups) likely limits efficacy.

Antimicrobial and Anticancer Potential

- 1-(2-Hydroxyphenyl) derivatives inhibited vancomycin-intermediate Staphylococcus aureus (VISA) strains, with MIC values as low as 4 µg/mL .

- 1-(3,5-Dichloro-2-hydroxyphenyl) analogs showed selective cytotoxicity against colorectal cancer cells (IC₅₀: 10–20 µM) . The target compound’s long alkenyl chain may enhance interaction with lipid-rich cancer cell membranes, though this remains untested.

Biological Activity

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with significant biological potential, has garnered attention for its diverse applications in pharmaceuticals and cosmetics. Its unique structure, characterized by a long unsaturated alkyl chain, suggests enhanced interactions with lipid membranes, which may influence its biological activity.

- Molecular Formula: C23H41NO3

- Molecular Weight: 379.58 g/mol

- CAS Number: 47555-10-2

This compound is notable for its amphiphilic nature, which may facilitate interactions with cell membranes and proteins involved in various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits promising anticancer and antimicrobial activities. The following sections detail these findings.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various 5-oxopyrrolidine derivatives, including those structurally related to this compound. Specifically, the compound's ability to induce cytotoxicity in cancer cell lines has been assessed using established models such as A549 human lung adenocarcinoma cells.

Key Findings:

- In vitro studies demonstrated that derivatives of 5-oxopyrrolidine exhibited structure-dependent anticancer activity.

- Compounds similar to this compound showed significant reductions in cell viability at concentrations around 100 µM.

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies focused on its effectiveness against multidrug-resistant bacteria, particularly strains of Staphylococcus aureus and Klebsiella pneumoniae.

Key Findings:

- The compound demonstrated selective antimicrobial activity against resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | <64 | Active |

| Klebsiella pneumoniae | <32 | Active |

These findings highlight the potential of this compound in addressing antibiotic resistance issues in clinical settings.

The biological activity of this compound is likely mediated through its interactions with cell membranes and specific proteins involved in inflammatory pathways. Its amphiphilic properties may enhance membrane fluidity and permeability, facilitating cellular uptake and subsequent therapeutic effects.

Case Studies

One notable case involved the use of a derivative of this compound in a combination therapy aimed at treating HIV-related complications. The study indicated that the long-chain fatty acid structure could enhance the bioavailability and efficacy of existing antiviral agents.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-oxopyrrolidine-3-carboxylic acid derivatives, and how can they be adapted for the target compound?

- Methodological Answer : The synthesis of pyrrolidinone derivatives typically involves multi-step reactions, including cyclization, esterification, and functionalization. For example:

- Cyclization : Reacting amino phenols (e.g., 2-amino-4-methylphenol) with itaconic acid under reflux in water to form the pyrrolidinone core .

- Esterification : Using methanol and catalytic sulfuric acid to esterify carboxyl groups .

- Functionalization : Introducing long-chain alkenyl groups (e.g., octadec-9-enyl) via alkylation or condensation reactions, similar to methods used for styryl or aryl substitutions in related compounds .

Key Considerations : Optimize solvent systems (e.g., water for cyclization, isopropanol for hydrazide formation) and purification steps (acid-base extraction, recrystallization).

Q. How are structural and purity characteristics of 5-oxopyrrolidine derivatives validated?

- Methodological Answer : Comprehensive characterization includes:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.1–3.5 ppm for pyrrolidinone protons) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ = 392.4 for compound 5a) .

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Data Table :

| Compound | Yield (%) | Melting Point (°C) | [M+H]⁺ (m/z) |

|---|---|---|---|

| 5a | 56 | 247–248 | 392.4 |

| 5b | 62 | 250–252 | 406.5 |

Q. What biological activities are associated with structurally related pyrrolidinone derivatives?

- Methodological Answer : Pyrrolidinone derivatives exhibit diverse pharmacological properties:

- Antimicrobial : Pyrazole- and pyrrole-substituted derivatives show activity against bacterial/fungal strains .

- Anticancer : Hydrazone-isatin hybrids demonstrate cytotoxicity in 2D/3D cancer models .

Screening Protocol : - Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

- Compare IC₅₀ values against reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure 5-oxopyrrolidine derivatives be addressed?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective hydrogenation with Pd/C under controlled pressure (e.g., 4 bar H₂) to reduce double bonds while retaining stereochemistry .

- Resolution Techniques : Chiral HPLC or enzymatic resolution to separate enantiomers .

Case Study : (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid was synthesized with 65% yield and 99% enantiomeric excess via catalytic hydrogenation .

Q. What strategies mitigate low yields in multi-step syntheses of alkenyl-substituted pyrrolidinones?

- Methodological Answer :

- Optimize Reaction Conditions : Increase temperature for cyclization (reflux vs. room temperature) .

- Protecting Groups : Temporarily protect reactive sites (e.g., carboxyl groups) during alkylation .

- Catalyst Screening : Test Pd, Cu, or organocatalysts for coupling reactions .

Data Contradiction : Some studies report higher yields with Pd catalysts (70–80%) versus Cu (50–60%) for similar substrates .

Q. How do computational methods aid in predicting the stability and reactivity of 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer :

- DFT Calculations : Predict bond dissociation energies for the alkenyl chain to assess oxidative stability .

- Molecular Dynamics : Simulate solubility in lipid bilayers, leveraging the compound’s amphiphilic structure .

- SAR Studies : Use QSAR models to correlate substituent length (e.g., C18 chain) with bioactivity .

Contradictions and Recommendations

- Synthetic Yields : reports 56–62% yields for aryl-substituted derivatives, while achieves 65% for a chlorophenyl analog. Recommendations include solvent optimization (e.g., DMF vs. water) .

- Biological Activity : Pyrazole derivatives () show stronger anticancer activity than phenyl analogs (). Prioritize heterocyclic substitutions for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.